2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid
Description
Properties
IUPAC Name |
2-methyl-2-(2,2,2-trifluoroethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-5(2,4(10)11)12-3-6(7,8)9/h3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJWSARWZKLMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247389-44-1 | |
| Record name | 2-methyl-2-(2,2,2-trifluoroethoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of 2-Methyl-2-Phenylpropanoic Acid
The foundational step in many synthesis routes involves the selective bromination of 2-methyl-2-phenylpropanoic acid, a precursor to the target compound's derivatives. This process is well-documented in patent literature, emphasizing aqueous media and heterogeneous conditions.
| Parameter | Details | References |
|---|---|---|
| Substrate | 2-methyl-2-phenylpropanoic acid | , |
| Reagents | Bromine (1–2 equivalents) | , |
| Solvent | Water (aqueous medium) | , |
| Conditions | Ambient to 75–80°C, heterogeneous, pH ~7 | , |
| Yield | 78–81% of pure 2-(4-bromophenyl)-2-methylpropanoic acid | , |
| Selectivity | Highly selective for para-bromination | , |
Research Findings:
The bromination in aqueous media under neutral or slightly alkaline conditions yields predominantly the para-brominated product, with minimal isomer formation. The process avoids toxic halogenated solvents, making it suitable for industrial scale-up.
Esterification of Brominated Intermediates
Post-bromination, the acid intermediates are often esterified to facilitate purification and subsequent hydrolysis:
| Parameter | Details | References |
|---|---|---|
| Esterification | Reaction with methanol, catalyzed by sulfuric acid | , |
| Conditions | 63–67°C, 16 hours | |
| Yield | Up to 79% of methyl ester | |
| Purity | >99% GC purity |
This step enhances the separation efficiency, especially when dealing with complex mixtures.
Hydrolysis to Acid
The methyl ester is hydrolyzed under basic or acidic conditions to regenerate the free acid:
| Parameter | Details | References |
|---|---|---|
| Hydrolysis | Saponification with aqueous sodium hydroxide or acid | , |
| Conditions | Reflux in aqueous medium | |
| Yield | High recovery (>90%) of pure acid |
Synthesis of the Target Compound
The ester 2,2,2-trifluoroethyl 2-methylpropanoate can be prepared via esterification of the acid with trifluoroethanol derivatives, often involving activation steps such as carbodiimide coupling or direct esterification under dehydrating conditions.
| Parameter | Details | References |
|---|---|---|
| Esterification | Reaction of 2-methyl-2-propanoic acid with 2,2,2-trifluoroethanol derivatives | |
| Catalysts | Acid catalysts (e.g., sulfuric acid) or coupling agents | |
| Conditions | Reflux, inert atmosphere | |
| Yield | Variable, typically 70–85% |
3 Notes and Observations
Selectivity and Purity:
The bromination process in aqueous media demonstrates high selectivity for para-position, with yields exceeding 80%. Purity levels are typically above 98%, making it suitable for pharmaceutical intermediates.Environmental and Safety Considerations:
The avoidance of halogenated hydrocarbons like carbon tetrachloride enhances process safety and environmental compliance.Process Optimization:
Esterification and hydrolysis steps are optimized for minimal loss and high purity, often involving distillation under reduced pressure and recrystallization.Industrial Relevance:
The described methods are scalable, with patent literature emphasizing large batch processes and continuous flow options for bromination.
4 Summary
The preparation of 2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid predominantly involves the synthesis of its ester precursor through a sequence of selective bromination, esterification, and hydrolysis. The key innovation lies in the aqueous, heterogeneous bromination method that offers high selectivity and environmental advantages. These methods, validated through patents and research, provide a robust foundation for industrial-scale production of this compound, critical in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
Overview
2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid is an organic compound characterized by its trifluoroethoxy group attached to a propanoic acid backbone. Its molecular formula is C6H9F3O3. This compound has garnered attention in various scientific fields due to its unique chemical properties, particularly its enhanced lipophilicity stemming from the trifluoroethoxy moiety. This article explores its applications across chemistry, biology, and industry.
Chemistry
-
Building Block for Synthesis : this compound serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Reaction Type Description Common Reagents Oxidation Converts to ketones or aldehydes Potassium permanganate, chromium trioxide Reduction Converts carboxylic acid to alcohol Lithium aluminum hydride, sodium borohydride Substitution Trifluoroethoxy group can be replaced by other groups Sodium azide, halides
Biology
- Enzyme Inhibition Studies : The compound has potential applications in biological research, particularly in studies involving enzyme inhibition and protein interactions. Its lipophilic nature allows it to penetrate lipid membranes effectively, making it a candidate for exploring biochemical pathways and cellular processes.
Industry
- Production of Specialty Chemicals : In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. Its unique properties enhance the performance of various formulations in sectors such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substitution Patterns
The compound’s analogs differ in substituent groups on the phenoxy/propanoic acid backbone. Key examples include:
Table 1: Structural Comparison of Propanoic Acid Derivatives
Biological Activity
2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid is a compound that has garnered attention due to its unique structural features, particularly the presence of a trifluoroethoxy group. This compound is of interest in pharmacological and biochemical research due to its potential biological activities, including anti-inflammatory and immunomodulatory effects. Understanding its biological activity is crucial for exploring its applications in medicine and agriculture.
The molecular formula of this compound is with a molecular weight of 172.1 g/mol. The trifluoroethyl group contributes to its lipophilicity and potential interactions with biological membranes.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The biological activity of this compound can be categorized into several key areas:
- Anti-inflammatory Activity : Initial studies suggest that this compound may modulate cytokine release, specifically reducing levels of pro-inflammatory cytokines such as TNF-α and IFN-γ.
- Antimicrobial Properties : Some derivatives of similar compounds have shown activity against various bacterial strains, indicating potential antimicrobial properties.
- Immunomodulatory Effects : The compound may influence the immune response by altering cytokine production in peripheral blood mononuclear cells (PBMC).
Cytokine Modulation
A study evaluating the effects of various derivatives on PBMCs indicated that this compound significantly reduced TNF-α and IFN-γ levels in stimulated cell cultures. This suggests an immunomodulatory role that could be beneficial in inflammatory conditions.
| Compound | TNF-α Reduction (%) | IFN-γ Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Test Acid | 45 | 30 |
Case Studies
-
Immunomodulatory Effects :
- A study conducted on PBMCs showed that treatment with the compound led to a significant decrease in pro-inflammatory cytokines after LPS stimulation. This highlights its potential as an anti-inflammatory agent.
"The reduction in TNF-α levels indicates that this compound may serve as a therapeutic agent in conditions characterized by excessive inflammation."
-
Antimicrobial Potential :
- Similar compounds containing trifluoromethyl groups have been tested against various pathogens, showing promising results. Although direct studies on this specific acid are lacking, the existing literature supports further exploration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for 2-methyl-2-(2,2,2-trifluoroethoxy)propanoic acid in academic laboratories?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-methyl-2-hydroxypropanoic acid with 2,2,2-trifluoroethyl iodide under basic conditions. Key steps include:
- Reaction Optimization : Use anhydrous solvents (e.g., DMF or THF) and a base like NaH or K₂CO₃ to enhance nucleophilic displacement efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
- Validation : Confirm purity via HPLC (>95%) and characterize intermediates using FT-IR (C=O stretch at ~1700 cm⁻¹) .
Q. How can researchers structurally characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Identify the trifluoroethoxy group (δ 4.2–4.5 ppm, quartet) and methyl groups (δ 1.3–1.5 ppm, singlet).
- ¹³C NMR : Confirm the carboxylic acid carbon (δ ~175 ppm) and CF₃ group (δ 120–125 ppm, split into a quartet due to J coupling).
- Mass Spectrometry : ESI-MS in negative ion mode to observe [M–H]⁻ peaks matching the molecular formula (C₆H₉F₃O₃).
- X-ray Crystallography : For definitive stereochemical confirmation, grow single crystals in ethanol and analyze using a Bruker D8 Venture diffractometer .
Q. What are the safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite).
- Waste Disposal : Follow local regulations for halogenated waste. Incineration is preferred to avoid environmental persistence .
Advanced Research Questions
Q. How can computational docking studies predict the binding affinity of this compound to target receptors?
- Methodological Answer :
- Software : Use AutoDock4 with flexible side-chain parameters for receptors (e.g., COX-2 or PPARγ).
- Protocol :
Prepare ligand and receptor files (PDBQT format).
Define a grid box covering the active site (60×60×60 ų).
Run Lamarckian genetic algorithm (50 runs, population size 150).
Validate using RMSD clustering (<2.0 Å threshold).
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against cyclooxygenase (COX) isoforms using a colorimetric assay (e.g., Cayman Chemical Kit). Pre-incubate the enzyme with 1–100 µM compound and monitor prostaglandin production via ELISA.
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 24–72 hr exposure. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
- Data Interpretation : Cross-validate with positive controls (e.g., ibuprofen for COX inhibition) .
Q. How can researchers assess the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Liver Microsome Assay : Incubate 1 µM compound with rat/human liver microsomes (0.5 mg/mL protein) and NADPH. Sample at 0, 15, 30, and 60 min.
- LC-MS Analysis : Quantify parent compound degradation using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid).
- Kinetics : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the formula:
Q. How should researchers resolve contradictions between computational predictions and experimental binding data?
- Methodological Answer :
- Re-evaluate Docking Parameters : Adjust protonation states, solvation models, or grid box placement.
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS).
- Structural Analysis : Compare X-ray/NMR structures of the ligand-receptor complex with docking poses. Use PyMOL for RMSD alignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
